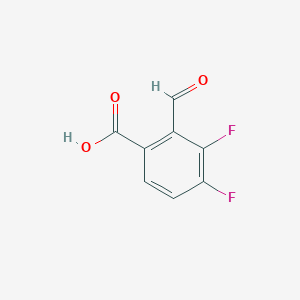![molecular formula C17H24N2O4S B13454149 tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate: is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps. One common method involves the protection of the amine group in 2-azabicyclo[2.1.1]hexane, followed by sulfonylation with 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[2-azabicyclo[2.1.1]hexan-4-yl]carbamate
- tert-butyl N-[4-aminobicyclo[2.1.1]hexan-1-yl]carbamate
Uniqueness
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C17H24N2O4S |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexan-4-yl]carbamate |
InChI |
InChI=1S/C17H24N2O4S/c1-12-5-7-14(8-6-12)24(21,22)19-11-17(9-13(19)10-17)18-15(20)23-16(2,3)4/h5-8,13H,9-11H2,1-4H3,(H,18,20) |
Clé InChI |
LROPPWJNGLOURO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


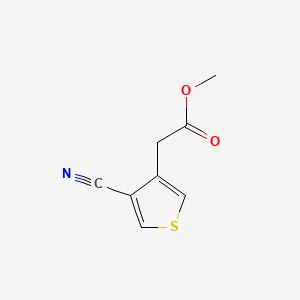
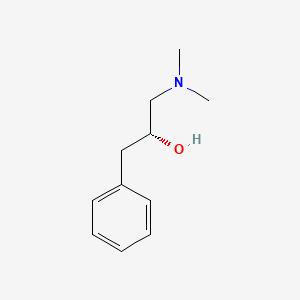
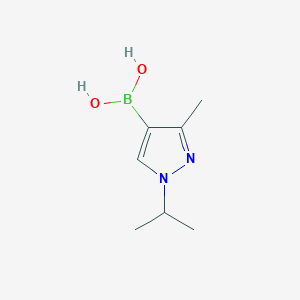
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
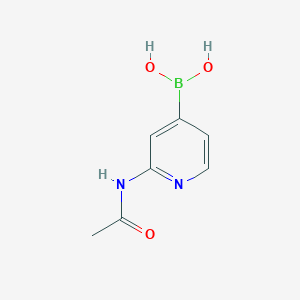
![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
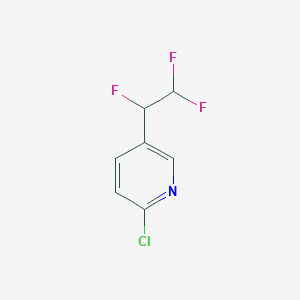
![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
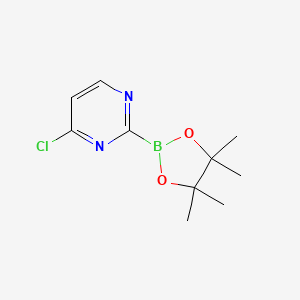
![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
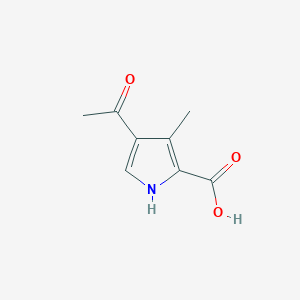
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
